molecular formula C20H21F3N2O2 B2986640 N-[2-(2-phenylmorpholin-4-yl)ethyl]-2-(trifluoromethyl)benzamide CAS No. 953935-70-1

N-[2-(2-phenylmorpholin-4-yl)ethyl]-2-(trifluoromethyl)benzamide

Cat. No.: B2986640
CAS No.: 953935-70-1
M. Wt: 378.395
InChI Key: STTOVDSZEULZBT-UHFFFAOYSA-N
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Description

N-[2-(2-phenylmorpholin-4-yl)ethyl]-2-(trifluoromethyl)benzamide is a complex organic compound that features a morpholine ring, a phenyl group, and a trifluoromethyl group attached to a benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-phenylmorpholin-4-yl)ethyl]-2-(trifluoromethyl)benzamide typically involves multiple steps:

    Formation of the Morpholine Ring: The initial step involves the synthesis of the morpholine ring, which can be achieved through the reaction of diethanolamine with a suitable halogenated compound.

    Attachment of the Phenyl Group: The phenyl group is introduced via a nucleophilic substitution reaction, where a phenyl halide reacts with the morpholine derivative.

    Formation of the Benzamide Structure: The final step involves the reaction of the morpholine derivative with 2-(trifluoromethyl)benzoic acid under amide bond-forming conditions, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl group, leading to the formation of phenolic derivatives.

    Reduction: Reduction reactions can target the amide bond, potentially converting it to an amine.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and various alkyl halides.

Major Products

    Oxidation: Phenolic derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted benzamides.

Scientific Research Applications

N-[2-(2-phenylmorpholin-4-yl)ethyl]-2-(trifluoromethyl)benzamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.

    Material Science: The compound’s unique structural features make it a candidate for the development of advanced materials with specific electronic properties.

    Biological Studies: It is used in studies exploring the interaction of small molecules with biological macromolecules, such as proteins and nucleic acids.

Mechanism of Action

The mechanism of action of N-[2-(2-phenylmorpholin-4-yl)ethyl]-2-(trifluoromethyl)benzamide involves its interaction with specific molecular targets:

    Molecular Targets: The compound may target receptors or enzymes involved in neurological pathways, modulating their activity.

    Pathways Involved: It may influence pathways related to neurotransmitter release, receptor binding, and signal transduction, ultimately affecting cellular responses.

Comparison with Similar Compounds

Similar Compounds

    N-[2-(2-morpholin-4-ylethyl)-4-phenylbenzamide]: Similar structure but lacks the trifluoromethyl group.

    N-[2-(2-phenylmorpholin-4-yl)ethyl]-4-methylbenzamide: Similar structure but has a methyl group instead of a trifluoromethyl group.

Uniqueness

N-[2-(2-phenylmorpholin-4-yl)ethyl]-2-(trifluoromethyl)benzamide is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic properties and influences its reactivity and interaction with biological targets.

Properties

IUPAC Name

N-[2-(2-phenylmorpholin-4-yl)ethyl]-2-(trifluoromethyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21F3N2O2/c21-20(22,23)17-9-5-4-8-16(17)19(26)24-10-11-25-12-13-27-18(14-25)15-6-2-1-3-7-15/h1-9,18H,10-14H2,(H,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STTOVDSZEULZBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1CCNC(=O)C2=CC=CC=C2C(F)(F)F)C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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